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Abstract
Pyraoxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of

agrochemicals. Its efficacy is intrinsically linked to its specific molecular structure and

stereochemistry. This technical guide provides a comprehensive overview of the molecular

architecture of pyraoxystrobin, with a detailed focus on its stereoisomers. This document

includes a summary of its physicochemical properties, detailed experimental protocols for its

synthesis and isomeric separation, and visualizations of its structural aspects to support

research and development efforts in the field of agrochemistry.

Molecular Structure
Pyraoxystrobin is chemically designated as methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-

1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[1]. Its molecular formula is

C₂₂H₂₁ClN₂O₄, and it has a molecular weight of 412.87 g/mol [2].

The structure of pyraoxystrobin is characterized by several key functional groups that

contribute to its fungicidal activity. These include a substituted pyrazole ring, an oxime ether

linkage, and a β-methoxyacrylate group, which is the toxophore responsible for inhibiting

mitochondrial respiration in fungi[3].
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Pyraoxystrobin Core: A central phenyl ring substituted at the 2-position.

Pyrazole Moiety: A 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl group attached via an ether

linkage.

Methoxyacrylate Group: A methyl-3-methoxypropenoate chain, which is characteristic of

strobilurin fungicides.

The IUPAC name underscores the (E)-configuration of the double bond in the methoxyacrylate

side chain, which is the more biologically active isomer[1][3].

Table 1: Molecular Identifiers for Pyraoxystrobin

Identifier Value

IUPAC Name

methyl (2E)-2-[2-({[3-(4-chlorophenyl)-1-methyl-

1H-pyrazol-5-yl]oxy}methyl)phenyl]-3-

methoxyprop-2-enoate[1]

CAS Number 862588-11-2[1]

Molecular Formula C₂₂H₂₁ClN₂O₄[2]

Molecular Weight 412.87 g/mol [2]

SMILES
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)OCC3=C

C=CC=C3/C(=C\OC)/C(=O)OC[1]

InChI Key URXNNPCNKVAQRA-XMHGGMMESA-N[1]

Stereoisomerism
The primary form of stereoisomerism in pyraoxystrobin is geometric isomerism, arising from

the restricted rotation around the C=C double bond in the β-methoxyacrylate group. This

results in the existence of (E) and (Z) isomers.

A thorough analysis of the pyraoxystrobin structure reveals the absence of any chiral centers,

meaning it does not exhibit enantiomerism or diastereomerism beyond the E/Z isomerism.
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Geometric Isomers: (E) and (Z) Pyraoxystrobin
The spatial arrangement of the substituents around the double bond differs between the (E)

and (Z) isomers, leading to distinct physicochemical properties and biological activities. The

commercially produced pyraoxystrobin is predominantly the (E)-isomer, which has been

shown to possess significantly higher fungicidal efficacy[3]. The (Z)-isomer is generally

considered to be less active.

Table 2: Physicochemical Properties of Pyraoxystrobin Isomers

Property (E)-Pyraoxystrobin (Z)-Pyraoxystrobin

Melting Point Data not available Data not available

Boiling Point Data not available Data not available

Solubility in Water Low Data not available

LogP 4.48[2] Data not available

Note: Specific experimental data for the individual isomers is limited in publicly available

literature.

Experimental Protocols
Synthesis of (E)-Pyraoxystrobin
The synthesis of pyraoxystrobin is a multi-step process. A common method involves the

Williamson ether synthesis, reacting an activated pyrazole intermediate with a substituted

benzyl halide. The following is a generalized protocol based on available literature[4].

Protocol 3.1.1: Synthesis of (E)-Pyraoxystrobin

Materials:

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol

methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
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Potassium carbonate (K₂CO₃)

Acetone

Dimethylformamide (DMF)

Procedure:

In a round-bottom flask, dissolve 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-ol (1 equivalent)

and potassium carbonate (1.5 equivalents) in acetone.

To this suspension, add a solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-

methoxyacrylate (1 equivalent) in DMF.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Purify the crude product by column chromatography on silica gel, eluting with a suitable

solvent system (e.g., hexane/ethyl acetate gradient) to yield pure (E)-pyraoxystrobin.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.

Separation of (E) and (Z) Isomers
The separation of the geometric isomers of pyraoxystrobin can be achieved using

chromatographic techniques, most commonly High-Performance Liquid Chromatography

(HPLC).

Protocol 3.2.1: HPLC Separation of (E) and (Z)-Pyraoxystrobin Isomers

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column is typically suitable for the separation of nonpolar to

moderately polar compounds.

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, in an isocratic or

gradient elution mode. The optimal ratio should be determined empirically.

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

Detection Wavelength: Determined by the UV absorbance maxima of pyraoxystrobin.

Injection Volume: 10-20 µL.

Procedure:

Prepare a standard solution of the pyraoxystrobin isomer mixture in a suitable solvent (e.g.,

acetonitrile).

Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system

until a stable baseline is achieved.

Inject the standard solution onto the column.

Monitor the elution profile at the predetermined wavelength. The (E) and (Z) isomers should

elute at different retention times.

For preparative separation, collect the fractions corresponding to each isomer peak.

Analyze the collected fractions to confirm the purity of each isomer.

Visualizations
Molecular Structure of Pyraoxystrobin
The following diagram illustrates the 2D molecular structure of pyraoxystrobin, highlighting its

key functional components.
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Caption: 2D representation of the pyraoxystrobin molecular structure.

Stereoisomer Relationship
The relationship between the (E) and (Z) isomers of pyraoxystrobin is depicted below,

illustrating the geometric difference around the acrylate double bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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